Cas no 218632-01-0 (3-Fluoro-4-nitrobenzonitrile)

3-フルオロ-4-ニトロベンゾニトリルは、フッ素とニトロ基を有するベンゾニトリル誘導体です。分子式C7H3FN2O2で表され、分子量166.11の淡黄色結晶性固体です。フッ素原子の強い電子吸引性とニトロ基の反応性を併せ持つため、医農薬中間体や機能性材料の合成において重要なビルディングブロックとして利用されます。特に、求核置換反応や還元反応を経て多様な変換が可能な点が特徴です。高い純度と安定性を備えており、有機合成化学や創薬研究における高効率な反応経路の構築に貢献します。

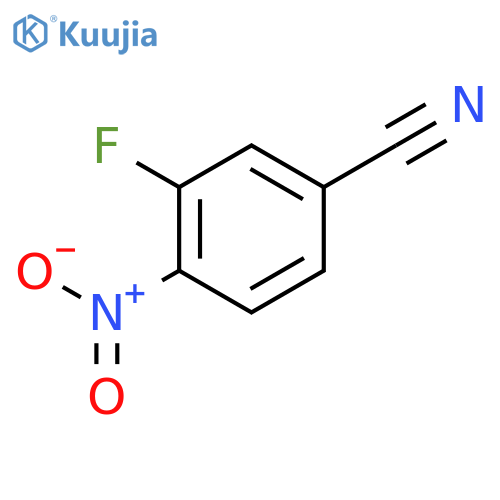

3-Fluoro-4-nitrobenzonitrile structure

商品名:3-Fluoro-4-nitrobenzonitrile

3-Fluoro-4-nitrobenzonitrile 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-4-nitrobenzonitrile

- C7H3FN2O2

- 3-fluoro-4-nitrobenzenecarbonitrile

- 3-fluoro-4-nitro-benzonitrile

- 4-cyano-2-fluoro-1-nitrobenzene

- Benzonitrile,3-fluoro-4-nitro

- Benzonitrile, 3-fluoro-4-nitro-

- 3-Fluoro 4-nitrobenzonitrile

- PubChem4794

- KSC547Q2T

- 3-fluoro-4-nitrobenzonitrile;

- Jsp004443

- Benzonitrile,3-fluoro-4-nitro-

- OZXCOGPRBUSXLE-UHFFFAOYSA-N

- 4-cyano-2-fluoro-1-nitrobenzene;

- BCP05900

- EBD51783

- SBB062997

- BBL100885

- 4-CYANO-2-FLUORONITROB

- SCHEMBL394172

- CS-W019367

- AS-12536

- EN300-135920

- AKOS005255213

- AM61845

- FT-0600895

- 3-Fluoro-4-nitrobenzonitrile, AldrichCPR

- MFCD04973417

- DTXSID20382638

- 3-Fluoro-4-Nitro Benzonitrile

- 218632-01-0

- AC-3199

- J-512504

- 3-Fluoro-4-nitrobenZonitrile, 95%

- DB-005297

- STL554679

-

- MDL: MFCD04973417

- インチ: 1S/C7H3FN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H

- InChIKey: OZXCOGPRBUSXLE-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C(C#N)C([H])=C([H])C=1[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 166.01800

- どういたいしつりょう: 166.018

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 69.6

じっけんとくせい

- 色と性状: Solid

- 密度みつど: 1.41

- ゆうかいてん: 72-75°C

- ふってん: 316.4℃ at 760 mmHg

- フラッシュポイント: 145.2°C

- 屈折率: 1.553

- PSA: 69.61000

- LogP: 2.12878

- じょうきあつ: 0.0±0.7 mmHg at 25°C

3-Fluoro-4-nitrobenzonitrile セキュリティ情報

- シグナルワード:Danger

- 危害声明: H314; H318

- 警告文: P260; P264; P280; P301+P330+P331; P303+P361+P353; P304+P340+P310; P305+P351+P338+P310; P363; P405; P501

- 危険カテゴリコード: 34

- セキュリティの説明: 26-36/37/39-45

-

危険物標識:

- 危険レベル:8

- 包装グループ:II

- ちょぞうじょうけん:Store at room temperature

3-Fluoro-4-nitrobenzonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

3-Fluoro-4-nitrobenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F80520-25g |

3-Fluoro-4-nitrobenzonitrile |

218632-01-0 | 98% | 25g |

¥374.0 | 2023-09-07 | |

| Enamine | EN300-135920-10.0g |

3-fluoro-4-nitrobenzonitrile |

218632-01-0 | 95% | 10g |

$54.0 | 2023-06-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F80520-100g |

3-Fluoro-4-nitrobenzonitrile |

218632-01-0 | 98% | 100g |

¥1490.0 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065584-100g |

3-Fluoro-4-nitrobenzonitrile |

218632-01-0 | 98% | 100g |

¥1568 | 2023-04-14 | |

| Apollo Scientific | PC9951-100g |

3-Fluoro-4-nitrobenzonitrile |

218632-01-0 | 100g |

£255.00 | 2025-02-22 | ||

| abcr | AB231783-100 g |

3-Fluoro-4-nitrobenzonitrile, 95%; . |

218632-01-0 | 95% | 100g |

€392.80 | 2023-02-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065584-10g |

3-Fluoro-4-nitrobenzonitrile |

218632-01-0 | 98% | 10g |

¥208 | 2023-04-14 | |

| abcr | AB231783-10 g |

3-Fluoro-4-nitrobenzonitrile, 95%; . |

218632-01-0 | 95% | 10g |

€110.20 | 2023-04-27 | |

| abcr | AB231783-25 g |

3-Fluoro-4-nitrobenzonitrile, 95%; . |

218632-01-0 | 95% | 25g |

€157.90 | 2023-04-27 | |

| TRC | F621955-1g |

3-Fluoro-4-nitrobenzonitrile |

218632-01-0 | 1g |

$69.00 | 2023-05-18 |

3-Fluoro-4-nitrobenzonitrile 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

218632-01-0 (3-Fluoro-4-nitrobenzonitrile) 関連製品

- 1123172-88-2(3,5-Difluoro-4-nitrobenzonitrile)

- 1009-35-4(4-Fluoro-3-nitrobenzonitrile)

- 172921-32-3(2,5-difluoro-4-nitro-benzonitrile)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

(CAS:218632-01-0)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:218632-01-0)3-Fluoro-4-nitrobenzonitrile

清らかである:99%/99%

はかる:100g/500g

価格 ($):193.0/867.0